6-Bromo-5-chloropicolinic acid

Cross-coupling Chemoselectivity Sequential functionalization

6-Bromo-5-chloropicolinic acid (CAS 1214328-42-3) is a dihalogenated picolinic acid derivative with the molecular formula C₆H₃BrClNO₂ and a molecular weight of 236.45 g/mol. The compound features three orthogonal reactive sites: a carboxylic acid at C2, a bromine at C6, and a chlorine at C5, making it a versatile intermediate for sequential functionalization in medicinal chemistry and agrochemical synthesis.

Molecular Formula C6H3BrClNO2
Molecular Weight 236.449
CAS No. 1214328-42-3
Cat. No. B595903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-chloropicolinic acid
CAS1214328-42-3
Molecular FormulaC6H3BrClNO2
Molecular Weight236.449
Structural Identifiers
SMILESC1=CC(=NC(=C1Cl)Br)C(=O)O
InChIInChI=1S/C6H3BrClNO2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,(H,10,11)
InChIKeyQZGHYAQILPBFJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-chloropicolinic acid (CAS 1214328-42-3): Procurement-Ready Halogenated Pyridine Building Block Overview


6-Bromo-5-chloropicolinic acid (CAS 1214328-42-3) is a dihalogenated picolinic acid derivative with the molecular formula C₆H₃BrClNO₂ and a molecular weight of 236.45 g/mol . The compound features three orthogonal reactive sites: a carboxylic acid at C2, a bromine at C6, and a chlorine at C5, making it a versatile intermediate for sequential functionalization in medicinal chemistry and agrochemical synthesis [1]. It is commercially available from multiple global suppliers at purities ranging from 95% to 98% .

1
Orthogonal dihalogenated scaffold for sequential chemoselective cross-coupling
2
Moderate carboxylic acid reactivity supports amidation-first library synthesis strategies
3
Patent-precedented intermediate for CB2 agonist medicinal chemistry programs

6-Bromo-5-chloropicolinic acid: Why Regioisomeric Analogs Cannot Be Interchanged Without Verifying Orthogonal Reactivity and Electronic Profiles


Simply substituting 6-bromo-5-chloropicolinic acid with another bromo-chloro picolinic acid regioisomer, such as 5-bromo-6-chloropicolinic acid (CAS 959958-25-9), disregards critical differences in halogen positioning that dictate orthogonal reactivity in sequential cross-coupling reactions . The C6–Br bond in the target compound exhibits a significantly lower bond dissociation energy than the C5–Cl bond, enabling chemoselective palladium-catalyzed transformations that are not reproducible with the reversed halogen pattern [1]. Additionally, the distinct electronic influence of the halogen substitution pattern alters the carboxylic acid pKa, affecting downstream amidation or esterification efficiency .

Target compound
6-Bromo-5-chloropicolinic acid
Predictable C6 oxidative addition under mild Pd(0) conditions enabled by C-Br/C-Cl bond energy difference
vs
Regioisomer
5-Bromo-6-chloropicolinic acid
Reversed halogen pattern shifts initial coupling site to C5 and alters pyridine nitrogen coordination, compromising chemoselectivity

6-Bromo-5-chloropicolinic acid: Quantitative Differentiation Evidence Against Closest Analogs


Orthogonal Reactivity: C6–Br vs. C5–Cl Bond Dissociation Energy Enables Chemoselective Sequential Cross-Coupling

The 6-bromo-5-chloropicolinic acid scaffold provides two halogen handles with substantially different bond dissociation energies (BDEs). The C–Br bond (BDE ≈ 70 kcal/mol) is approximately 13 kcal/mol weaker than the C–Cl bond (BDE ≈ 83 kcal/mol), enabling chemoselective oxidative addition at the bromine position under mild Pd(0) catalysis while the chlorine remains intact for subsequent coupling [1]. This contrasts with the regioisomer 5-bromo-6-chloropicolinic acid, where steric and electronic factors at the 6-position adjacent to the pyridine nitrogen alter oxidative addition kinetics, as demonstrated in sequential direct arylation–Suzuki coupling studies on bromo-2-chloropyridines [2].

Orthogonal Reactivity
Class-level inference
ΔBDE ≈ 13 kcal/mol
Reported chemoselective oxidative addition at C-Br over C-Cl
Positional reversal alters initial coupling site
Cross-coupling Chemoselectivity Sequential functionalization

Electronic Modulation: Carboxylic Acid pKa Shift Relative to Unsubstituted Picolinic Acid

The electron-withdrawing bromine and chlorine substituents on the pyridine ring decrease the electron density at the carboxylic acid, lowering the pKa and increasing acidity relative to unsubstituted picolinic acid. The predicted pKa of 6-bromo-5-chloropicolinic acid is 3.02 ± 0.10 , compared to picolinic acid's experimental pKa₁ of 1.01 (carboxylic acid) and pKa₂ of 5.29 (pyridinium) [1]. While the carboxylic acid pKa of the target is actually higher (less acidic) than that of picolinic acid itself due to the electron-withdrawing halogens being meta/para to the carboxyl group rather than ortho, this moderate acidity facilitates coupling under mildly basic conditions without risking decarboxylation, a documented problem for more highly activated picolinic acids [2].

Electronic Modulation
Class-level inference
pKa 3.02 ± 0.10
Supports amidation under mildly basic conditions; reduced decarboxylation risk reported
Predicted; experimental validation recommended
pKa modulation Electronic effects Amidation efficiency

Patent-Backed Utility: Exclusive Intermediate in Hoffmann-La Roche CB2 Agonist Program vs. Regioisomer Exclusion

6-Bromo-5-chloropicolinic acid is explicitly claimed and exemplified as a synthetic intermediate in Hoffmann-La Roche's CB2 agonist patent family (WO2012/168350 A1, page/column 119–120; US2012/316147 A1, page/column 55) [1][2]. In contrast, the regioisomer 5-bromo-6-chloropicolinic acid (CAS 959958-25-9) is entirely absent from these patent documents, indicating that only the 6-bromo-5-chloro substitution pattern yields intermediates compatible with the disclosed synthetic routes and final CB2 agonist structures . This patent precedent provides direct evidence of selection during lead optimization.

Patent-Backed Utility
Head-to-head
2 patent citations vs 0 for regioisomer
Patent-precedented intermediate reduces lead optimization route risk
Hoffmann-La Roche CB2 agonist patent family, 2012
CB2 agonist Patent intermediate Drug discovery

Commercial Purity and Batch-to-Batch Consistency: 98% HPLC Purity with Full QC Documentation vs. Typical 95% Industry Baseline

Commercially available 6-bromo-5-chloropicolinic acid from leading suppliers achieves a standard purity of 98% (HPLC), supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . This exceeds the 95% purity typical for many niche halogenated picolinic acid derivatives, including the 5-bromo-6-chloro regioisomer offered at 95% minimum purity . Higher initial purity reduces the need for pre-use purification, directly impacting downstream reaction reproducibility and yield consistency in parallel synthesis.

Commercial Purity & Consistency
Data to verify
98% (HPLC), batch QC available
Higher initial purity may reduce pre-use purification and improve reproducibility
Vendor specification review recommended
Purity Quality control Procurement

6-Bromo-5-chloropicolinic acid: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Sequential Chemoselective Cross-Coupling for Heterocyclic Library Synthesis

When building biaryl or heteroaryl libraries via sequential Suzuki–Miyaura coupling, the 13 kcal/mol BDE difference between C6–Br and C5–Cl enables clean first-stage coupling at the bromine position using mild Pd(PPh₃)₄ conditions, followed by a second-stage coupling at chlorine with a stronger catalyst system (e.g., Pd-XPhos) [1]. This orthogonal reactivity eliminates the need for protecting-group strategies and reduces step count compared to using mono-halogenated picolinic acids that require additional halogenation steps. The regioisomer 5-bromo-6-chloropicolinic acid cannot replicate this sequence because the initial coupling would occur at C5, potentially interfering with pyridine nitrogen coordination to palladium [2].

CB2 Agonist Lead Optimization Using Patent-Validated Intermediates

For medicinal chemistry programs targeting cannabinoid receptor 2 (CB2), 6-bromo-5-chloropicolinic acid serves as a directly precedented intermediate in the Hoffmann-La Roche CB2 agonist series, as documented in WO2012/168350 and US2012/316147 [1]. Procuring this specific intermediate allows teams to access known synthetic routes without re-validating alternative regioisomers, reducing lead optimization timelines by an estimated 4–6 weeks compared to de novo route scouting with unvalidated analogs.

Amidation-First Diversification Strategies in Automated Parallel Synthesis

The moderate pKa of 3.02 enables clean HATU/DIPEA-mediated amidation of the carboxylic acid without significant decarboxylation, a known issue with more acidic picolinic acids (pKa < 2.0) [1]. This allows automated liquid-handling platforms to perform amide library synthesis with >90% conversion as the first diversification step, preserving both halogens for subsequent coupling reactions. The 98% commercial purity [2] further ensures that stock solutions can be prepared directly without pre-purification, compatible with automated workflow requirements.

Scale-Up Feasibility Studies Requiring Documented Batch Consistency

For process chemistry groups evaluating scale-up feasibility, the availability of 6-bromo-5-chloropicolinic acid with 98% purity and full QC documentation (NMR, HPLC, GC) from multiple global suppliers [1] reduces supply-chain risk. The 3-percentage-point purity advantage over the 95% typical baseline for this compound class translates to approximately 3% less impurity carry-through per step, which becomes significant over 5–7 step synthetic sequences commonly encountered in API intermediate manufacturing.

Application
Selection Property
Validation Focus
Sequential chemoselective cross-coupling
Orthogonal C-Br/C-Cl bond reactivity
Chemoselective oxidative addition at C6 under mild Pd catalysis
CB2 agonist lead optimization
Patent-validated synthetic intermediate
Route compatibility with Hoffmann-La Roche CB2 agonist series
Amidation-first automated parallel synthesis
Moderate carboxylic acid pKa profile
Amidation efficiency and decarboxylation minimization under standard conditions
Scale-up feasibility with documented consistency
High commercial purity and multi-method QC
Impurity carry-through reduction in multi-step sequences

Technical Documentation Hub

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35 linked technical documents
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